molecular formula C17H22N4O2S B2537009 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034303-52-9

4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2537009
CAS No.: 2034303-52-9
M. Wt: 346.45
InChI Key: MLBLUGCCUVQXSY-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring, which is further substituted with a thiadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.

    Introduction of the Thiadiazole Group: The thiadiazole moiety is introduced via a cyclization reaction involving appropriate precursors.

    Coupling with Benzamide: The final step involves coupling the piperidine-thiadiazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the benzamide moiety.

    Substitution: The compound can undergo various substitution reactions, especially on the benzamide and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a ketone or an alcohol, while reduction of the benzamide could result in an amine.

Scientific Research Applications

4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to its combination of a benzamide core with a piperidine-thiadiazole moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

Biological Activity

4-(Propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈N₄O₂S
  • Molecular Weight : 334.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the thiadiazole moiety is significant as it has been linked to various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The piperidine ring may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several thiadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively. A series of compounds were synthesized and tested against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). Some derivatives demonstrated IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects . The structure-activity relationship studies suggest that modifications to the thiadiazole ring can significantly enhance anticancer activity.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds similar to this compound have been assessed for anti-inflammatory activities. Compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Thiadiazole derivativesAntimicrobialEffective against S. aureus and E. coli with MIC < 50 µg/mL
Novel thiadiazole analogsAnticancerIC₅₀ values in low micromolar range against multiple cancer cell lines
Thiadiazole-based inhibitorsAnti-inflammatoryInhibition of pro-inflammatory cytokines in vitro

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiadiazole and piperidine rings significantly influence biological activity. For example:

  • Substitutions on the thiadiazole ring can enhance binding affinity to target enzymes.
  • Changes in the piperidine substituents can affect the lipophilicity and overall bioavailability of the compound.

Properties

IUPAC Name

4-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12(2)23-15-5-3-13(4-6-15)17(22)19-14-7-9-21(10-8-14)16-11-18-24-20-16/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBLUGCCUVQXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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